molecular formula C8H12N2O B154130 5,5-Dimethyl-1-(prop-2-ynyl)pyrazolidin-3-one CAS No. 131391-07-6

5,5-Dimethyl-1-(prop-2-ynyl)pyrazolidin-3-one

Cat. No. B154130
CAS RN: 131391-07-6
M. Wt: 152.19 g/mol
InChI Key: QCHZSHSTRFZVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-1-(prop-2-ynyl)pyrazolidin-3-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as PDP, and it is a pyrazolidinone derivative. PDP has been synthesized using various methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

PDP has been investigated for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. PDP has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, PDP has been investigated for its potential use in cancer therapy.

Mechanism of Action

The mechanism of action of PDP has been extensively studied. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX-2, PDP reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
PDP has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). PDP has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of various diseases. Additionally, PDP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

PDP has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. PDP is also relatively inexpensive and readily available. However, PDP has some limitations for lab experiments. It has low solubility in water, which can make it challenging to administer in vivo. Additionally, PDP has a short half-life, which can limit its therapeutic efficacy.

Future Directions

There are several future directions for the research on PDP. One potential direction is the development of PDP derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of PDP's potential use in combination therapy with other drugs for the treatment of various diseases. Additionally, the role of PDP in the regulation of autophagy and mitophagy, which are cellular processes involved in the maintenance of cellular homeostasis, can be explored further.

properties

CAS RN

131391-07-6

Product Name

5,5-Dimethyl-1-(prop-2-ynyl)pyrazolidin-3-one

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5,5-dimethyl-1-prop-2-ynylpyrazolidin-3-one

InChI

InChI=1S/C8H12N2O/c1-4-5-10-8(2,3)6-7(11)9-10/h1H,5-6H2,2-3H3,(H,9,11)

InChI Key

QCHZSHSTRFZVJF-UHFFFAOYSA-N

SMILES

CC1(CC(=O)NN1CC#C)C

Canonical SMILES

CC1(CC(=O)NN1CC#C)C

synonyms

3-Pyrazolidinone, 5,5-dimethyl-1-(2-propynyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 102 (10.0 g, 87.7 mmol) in acetonitrile (100 mL) was added K2CO3 (12.7 g, 92 mmol), LiI (0.59 g, 4.4 mmol) and propargyl bromide (11.0 g, 92 mmol). The resulting reaction mixture was refluxed for 24 h. Progress of the reaction was monitored using TLC. Upon completion of the starting material, the crude reaction mixture was filtered in a small pad of Celite and the solvent was evaporated under vacuum at room temperature. The crude material was passed through column eluting with EtOAc/hexane (3:7) to afford 103 (5.9 g) in 45% yield as a crystalline, pale yellow solid. 1H NMR (CDCl3) δ 7.45 (bs, 1H), 3.53 (d, J=2.2 Hz, 2H), 2.46 (s, 2H), 2.29 (t, J=2.6 Hz, 1H), 1.35 (s, 6H).
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
45%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.